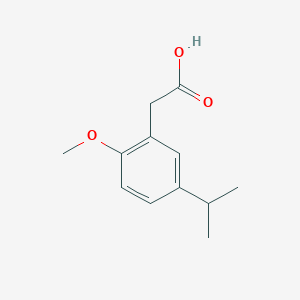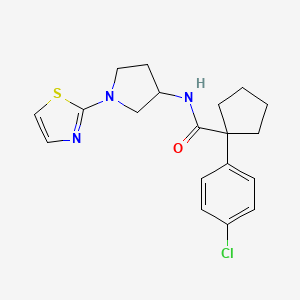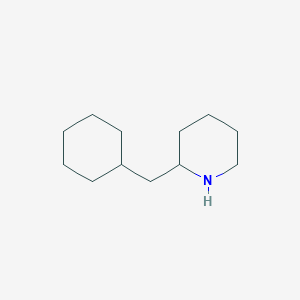
(5-Isopropyl-2-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Isopropyl-2-methoxyphenyl)acetic acid, also known as 5-IPMA, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of phenylacetic acid, a substance that occurs naturally in plants, and is used as a building block to create other compounds. 5-IPMA has been used in a variety of scientific applications, including in the synthesis of pharmaceuticals, in molecular biology, and as a model compound for studying the structure and function of proteins.
Applications De Recherche Scientifique
(5-Isopropyl-2-methoxyphenyl)acetic acid has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as the anticholinesterase drug physostigmine, and the antidepressant drug amoxapine. It has also been used in the synthesis of other compounds, such as the anti-inflammatory drug dexamethasone, and the antifungal agent ketoconazole. In addition, this compound has been used in molecular biology as a model compound for studying the structure and function of proteins. It has also been used in the synthesis of peptides, which are important in the study of protein structure and function.
Mécanisme D'action
The mechanism of action of (5-Isopropyl-2-methoxyphenyl)acetic acid is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the body, which has a variety of effects. For example, it can increase alertness, improve memory, and improve muscle coordination.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound has a variety of effects on the body, including increasing alertness, improving memory, and improving muscle coordination. It has also been shown to have anti-inflammatory and antifungal properties. In addition, this compound has been shown to have neuroprotective effects, meaning that it can protect the brain from damage caused by certain conditions, such as stroke and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Isopropyl-2-methoxyphenyl)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize, and can be used as a model compound for studying the structure and function of proteins. In addition, it has a wide range of applications in pharmaceutical synthesis, and has been shown to have anti-inflammatory and antifungal properties. However, there are some limitations to the use of this compound in lab experiments. It is not yet fully understood how it acts on the body, and its effects on the brain are still being studied. In addition, it is not known whether long-term use of this compound is safe.
Orientations Futures
The future of (5-Isopropyl-2-methoxyphenyl)acetic acid research is promising. Further research is needed to better understand the mechanism of action of this compound, and its effects on the body. In addition, research is needed to determine the safety of long-term use of this compound, and to develop new applications for its use. Research is also needed to explore the potential of this compound as a therapeutic agent for conditions such as stroke and Alzheimer's disease. Finally, research is needed to explore the potential of this compound as a model compound for studying the structure and function of proteins.
Méthodes De Synthèse
(5-Isopropyl-2-methoxyphenyl)acetic acid is synthesized through a multi-step process. The first step involves the reaction of phenylacetic acid with isopropyl iodide to form 2-isopropyl-5-iodophenylacetic acid. This is then reacted with sodium methoxide to form this compound. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent the formation of byproducts. The reaction is generally carried out at a temperature of 80-90°C, and the yield of the reaction can be increased by using a higher temperature.
Propriétés
IUPAC Name |
2-(2-methoxy-5-propan-2-ylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)9-4-5-11(15-3)10(6-9)7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGSCSDHAJVIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2885767.png)

![1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2885772.png)
![2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid](/img/structure/B2885773.png)


![N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2885778.png)
![2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2885779.png)
![1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2885782.png)
![3-(2-methoxyacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2885784.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide](/img/structure/B2885785.png)
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide](/img/structure/B2885786.png)
![N-butyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2885788.png)